2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid is an organic compound with the molecular formula C15H12ClNO3. It is a derivative of phenylacetic acid, characterized by the presence of a chlorophenyl group and a carbamoyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of “2-{2-[(3-chloroanilino)carbonyl]phenyl}acetic acid”.
Mode of Action
The interaction of “2-{2-[(3-chloroanilino)carbonyl]phenyl}acetic acid” with its targets could involve forming a complex with the receptor, which could trigger a series of biochemical reactions within the cell .
Biochemical Pathways
The affected pathways would depend on the specific receptors that “2-{2-[(3-chloroanilino)carbonyl]phenyl}acetic acid” binds to. Indole derivatives, for example, have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-{2-[(3-chloroanilino)carbonyl]phenyl}acetic acid” would depend on its chemical structure. For example, phenylacetic acid derivatives are known to be metabolized by esterases found in the human liver cytosol .
Result of Action
The molecular and cellular effects of “2-{2-[(3-chloroanilino)carbonyl]phenyl}acetic acid” would depend on the specific biochemical pathways it affects. For instance, if it has anti-inflammatory activity, it might inhibit the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(3-chlorophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 3-chloroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the amine and the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid: This compound has similar structural features but with fluorine atoms instead of chlorine.
2-({[(2-Oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)acetic acid: Another structurally related compound with different functional groups.
Uniqueness: 2-{2-[(3-Chlorophenyl)carbamoyl]phenyl}acetic acid is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOJNYKJGWNZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.